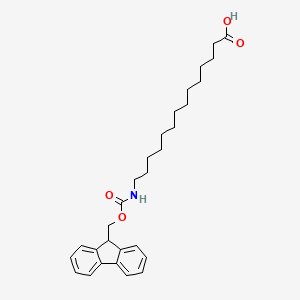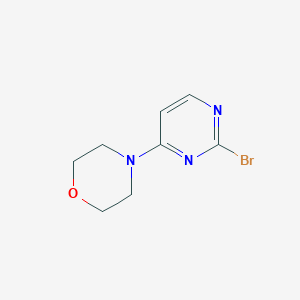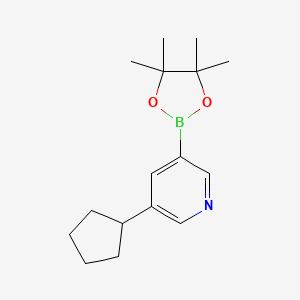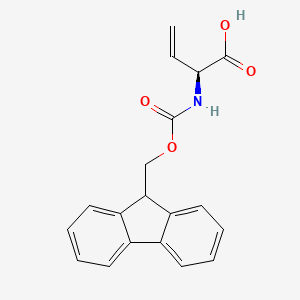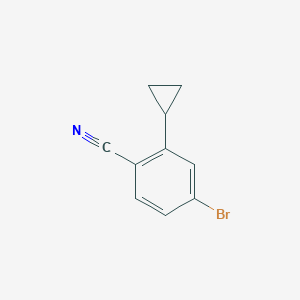
2-(Methylthio)thiazole-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylthio)thiazole-4-boronic acid pinacol ester (MTTP) is a boronic ester that has been widely studied in the past two decades. It has been used in a variety of applications, including synthesis, catalysis, and medicinal chemistry. MTTP is an important tool for researchers in the fields of organic and inorganic chemistry, as well as biochemistry and pharmacology. In
Applications De Recherche Scientifique
2-(Methylthio)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and catalysis, and it has also been used in medicinal chemistry. It has been used in the synthesis of a variety of compounds, including polymers, polyesters, and peptides. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as antimalarial drugs and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of 2-(Methylthio)thiazole-4-boronic acid pinacol ester is largely unknown. However, it is believed that this compound acts as a Lewis acid, which facilitates the formation of covalent bonds between molecules. Additionally, it is believed that this compound may act as an inhibitor of certain enzymes, which could explain its potential therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, it has been suggested that this compound may have anti-inflammatory and antimalarial effects. Additionally, it has been suggested that this compound may be able to inhibit certain enzymes, which could explain its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(Methylthio)thiazole-4-boronic acid pinacol ester in lab experiments is its ease of synthesis. Additionally, its low cost makes it an attractive option for researchers. However, the mechanism of action of this compound is largely unknown, which could limit its use in certain applications. Additionally, its potential toxicity could limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 2-(Methylthio)thiazole-4-boronic acid pinacol ester research. First, further research is needed to better understand the mechanism of action of this compound. Additionally, further research is needed to determine the potential therapeutic effects of this compound. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 2-(Methylthio)thiazole-4-boronic acid pinacol ester is typically achieved through the reaction of 2-methylthio-4-thiazolecarboxylic acid and boronic acid pinacol ester. This reaction is typically performed in a solvent, such as dichloromethane, and the reaction mixture is heated to a temperature of 80°C. The reaction is complete after two hours, and the resulting this compound can be isolated as a yellowish solid.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-16-8(12-7)15-5/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOIAKTUJYYLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

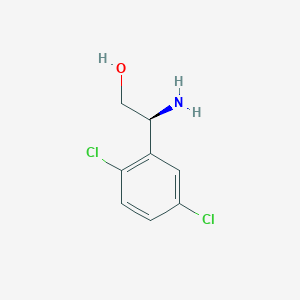
![N-[4-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride](/img/structure/B6335457.png)






